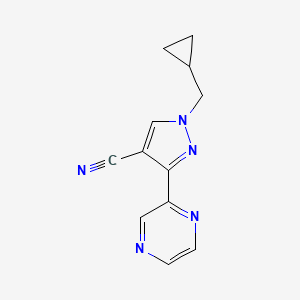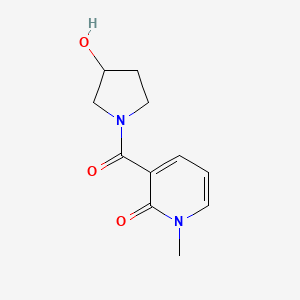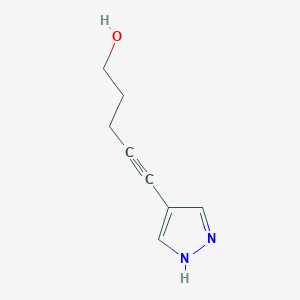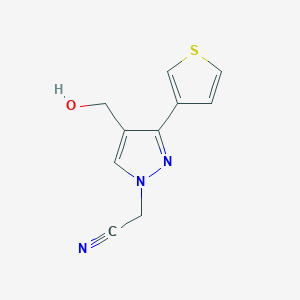
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile (CPMPC) is a synthetic molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential to act as a ligand in various biochemical and physiological processes. This molecule has been studied for its ability to bind to proteins and other molecules, as well as its potential to act as an enzyme inhibitor. In
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Researchers have explored the synthesis of new heterocyclic compounds based on pyrazole derivatives, showing anticancer activity. The study by Metwally, Abdelrazek, and Eldaly (2016) involved the reaction of a pyrazole derivative with various reagents to yield compounds with potential anticancer properties. This highlights the role of such compounds in developing new therapeutic agents against cancer (Metwally, Abdelrazek, & Eldaly, 2016).
Theoretical Studies and X-ray Analysis
Al‐Azmi and Awwadi (2021) conducted theoretical and X-ray studies on the cyclization of pyrazole-carbonitriles. Their work provides insights into the stability and crystal structure of these compounds, contributing to the understanding of their chemical behavior and potential applications in material science (Al‐Azmi & Awwadi, 2021).
Development of Glycogen Phosphorylase Inhibitors
Kattimani et al. (2019) reported on the synthesis of tetrazole derivatives from pyrazole-carbonitriles, which were screened for antihyperglycemic activity. This study underscores the importance of such compounds in designing new drugs for diabetes management (Kattimani et al., 2019).
Synthesis of Tetrazoles and Antimicrobial Activities
A series of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles were synthesized from pyrazole-carbonitriles, showing the versatility of these compounds in generating bioactive molecules. The newly synthesized compounds were evaluated for their antimicrobial activities, indicating the potential use of pyrazole derivatives in developing new antimicrobial agents (Santos et al., 2012).
Novel Synthetic Pathways and Biological Activities
Research by Dotsenko, Semenova, and Aksenov (2020) on new reactions of pyrazole-carbonitriles led to the synthesis of hybrid molecules, showcasing the compound's role in creating structurally diverse molecules with potential biological activities (Dotsenko, Semenova, & Aksenov, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various targets in medicinal chemistry .
Mode of Action
Related compounds have been shown to participate in copper-catalyzed c–n cross-coupling reactions . These reactions typically involve the formation of a complex between the compound and a copper catalyst, which then facilitates the coupling process .
Biochemical Pathways
Similar compounds have been involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .
Result of Action
Related compounds have been shown to yield moderate to excellent results in various chemical reactions .
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHWMPANXUZMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)

![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)




![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)




